6-Ethanesulfonyl-3-(2-oxo-2-p-tolyl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one
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Overview
Description
(3Z)-6-(ETHANESULFONYL)-3-[2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE is a complex organic compound with a unique structure that includes an ethanesulfonyl group, a methylphenyl group, and a benzoxazinone core
Preparation Methods
The synthetic routes typically involve the use of reagents such as sulfonyl chlorides and aromatic aldehydes under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3Z)-6-(ETHANESULFONYL)-3-[2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The benzoxazinone core can interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other benzoxazinone derivatives and sulfonyl-containing compounds. Compared to these, (3Z)-6-(ETHANESULFONYL)-3-[2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Similar compounds include:
- 4-methyl-N-(4-methylphenyl)benzene sulfonamide
- (4-ethanesulfonyl-2-trifluoromethylphenyl)-methanol
This detailed overview provides a comprehensive understanding of (3Z)-6-(ETHANESULFONYL)-3-[2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H17NO5S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
6-ethylsulfonyl-3-[(Z)-2-hydroxy-2-(4-methylphenyl)ethenyl]-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C19H17NO5S/c1-3-26(23,24)14-8-9-18-15(10-14)20-16(19(22)25-18)11-17(21)13-6-4-12(2)5-7-13/h4-11,21H,3H2,1-2H3/b17-11- |
InChI Key |
PRMQXVZLOYZKKI-BOPFTXTBSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC=C(C=C3)C)\O |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC=C(C=C3)C)O |
Origin of Product |
United States |
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